molecular formula C12H7F3O B6373553 5-(2,5-Difluorophenyl)-3-fluorophenol CAS No. 1261918-10-8

5-(2,5-Difluorophenyl)-3-fluorophenol

Cat. No.: B6373553
CAS No.: 1261918-10-8
M. Wt: 224.18 g/mol
InChI Key: KNIFOXVQLVLLSG-UHFFFAOYSA-N
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Description

5-(2,5-Difluorophenyl)-3-fluorophenol: is an organic compound characterized by the presence of fluorine atoms on both phenyl rings and a hydroxyl group on one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Difluorophenyl)-3-fluorophenol can be achieved through several methods. One common approach involves the reaction of 2,5-difluorophenylboronic acid with 3-fluorophenol in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(2,5-Difluorophenyl)-3-fluorophenol can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various hydrogenated products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms or the hydroxyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of hydrogenated products.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 5-(2,5-Difluorophenyl)-3-fluorophenol is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent. Fluorinated phenols have shown promise in inhibiting certain enzymes and pathways involved in cancer progression.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where the incorporation of fluorine atoms can enhance properties like chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 5-(2,5-Difluorophenyl)-3-fluorophenol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine atoms can enhance binding affinity and selectivity towards these targets, leading to improved therapeutic efficacy.

Comparison with Similar Compounds

  • 2,5-Difluorophenol
  • 3,5-Difluorophenol
  • 2,3,5-Trifluorophenol

Comparison: Compared to similar compounds, 5-(2,5-Difluorophenyl)-3-fluorophenol is unique due to the specific positioning of the fluorine atoms and the hydroxyl group. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2,5-difluorophenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-8-1-2-12(15)11(6-8)7-3-9(14)5-10(16)4-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIFOXVQLVLLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CC(=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684238
Record name 2',5,5'-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-10-8
Record name 2',5,5'-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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